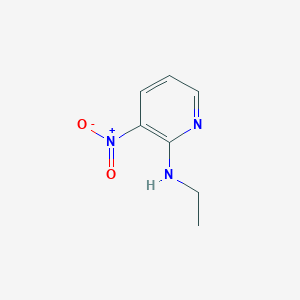

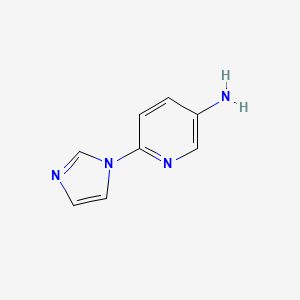

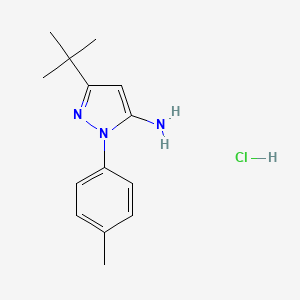

6-(1H-imidazol-1-yl)pyridin-3-amine

Vue d'ensemble

Description

6-(1H-imidazol-1-yl)pyridin-3-amine (6-Imidazolylpyridine, 6-IP) is a heterocyclic aromatic amine that is a structural analog of the neurotransmitter dopamine. It is a member of the imidazole family of compounds, which are found in many biological molecules, including histidine and adenine. 6-IP has been studied extensively in the field of neuroscience due to its ability to interact with dopamine receptors and other neurotransmitter systems in the brain. In addition, 6-IP has been investigated for its potential applications in the fields of medicine, pharmacology, and biochemistry.

Applications De Recherche Scientifique

Agents anticancéreux par inhibition de PI3Kα

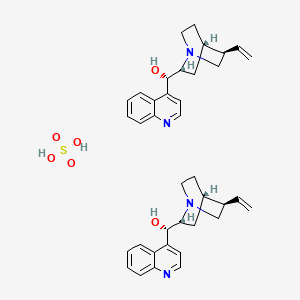

Le composé a été utilisé dans la conception et la synthèse de nouveaux dérivés de 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline qui ont montré des résultats prometteurs en tant qu'agents anticancéreux . Ces dérivés ont été trouvés pour inhiber la voie de signalisation de la phosphatidylinositol 3-kinase (PI3K), qui est souvent associée à la tumorigenèse, à la progression et au pronostic défavorable . L'un des composés synthétiques, appelé 13k, a montré une activité inhibitrice submicromolaire contre diverses lignées cellulaires tumorales .

Arrêt du cycle cellulaire et induction de l'apoptose

Le composé 13k, un dérivé de 6-(1H-imidazol-1-yl)pyridin-3-amine, a été trouvé pour induire l'arrêt du cycle cellulaire en phase G2/M et l'apoptose cellulaire des cellules HCC827 . Ceci est réalisé par l'inhibition de PI3Kα, suggérant des applications potentielles dans le traitement du cancer .

Régulation de la voie PI3K-AKT

La voie PI3K-AKT joue un rôle clé dans divers processus physiologiques cellulaires, notamment la croissance cellulaire, la prolifération, la survie et le métabolisme . L'activation anormale de cette voie est souvent identifiée comme un facteur majeur dans la tumorigenèse, la progression et le pronostic défavorable . Le composé this compound et ses dérivés peuvent potentiellement réguler cette voie, offrant une nouvelle approche du traitement du cancer .

Large éventail de propriétés biologiques

L'imidazole, un composant principal de this compound, est connu pour son large éventail de propriétés chimiques et biologiques . Les dérivés de l'imidazole présentent diverses activités biologiques telles que des activités antibactériennes, antimycobactériennes, anti-inflammatoires, antitumorales, antidiabétiques, anti-allergiques, antipyrétiques, antivirales, antioxydantes, anti-amibiennes, antihelminthiques, antifongiques et ulcérogènes .

Capteurs optiques pour la bio-imagerie et la photovoltaïque

Les benzimidazoles, qui sont liés aux imidazoles, peuvent être utilisés comme capteurs optiques pour la bio-imagerie et la photovoltaïque . Cela suggère des applications potentielles de this compound dans ces domaines.

Mécanisme D'action

Target of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives have been found to interact with various biological targets, leading to a wide range of effects .

Biochemical Pathways

It’s known that imidazole derivatives can influence a variety of biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Imidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .

Analyse Biochimique

Biochemical Properties

6-(1H-imidazol-1-yl)pyridin-3-amine plays a significant role in biochemical reactions, particularly those involving enzyme interactions. It has been observed to interact with various enzymes, including kinases and oxidoreductases. These interactions often involve the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. For example, this compound has been shown to inhibit certain kinases, which can affect signaling pathways within the cell .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been found to modulate the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is crucial for cell growth and survival . Additionally, this compound can affect the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and death .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of their activity. For instance, the compound has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites . This inhibition can result in the downregulation of downstream signaling pathways, ultimately affecting cellular functions such as proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time when exposed to light or heat . Long-term exposure to the compound has been associated with sustained inhibition of kinase activity and prolonged effects on cell signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit kinase activity without causing significant toxicity . At higher doses, it may induce adverse effects such as hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, this compound can affect metabolic flux and alter the levels of certain metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which can affect its activity and function. The compound can be targeted to specific compartments or organelles through post-translational modifications or targeting signals . For example, it may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression .

Propriétés

IUPAC Name |

6-imidazol-1-ylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-7-1-2-8(11-5-7)12-4-3-10-6-12/h1-6H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWXRIGFDXKOQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80438822 | |

| Record name | 6-(1H-imidazol-1-yl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681004-51-3 | |

| Record name | 6-(1H-imidazol-1-yl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(1H-imidazol-1-yl)pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]-N-naphthalen-2-ylpyrrolidine-2-carboxamide](/img/structure/B1354398.png)

![6-[4-(Trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B1354422.png)